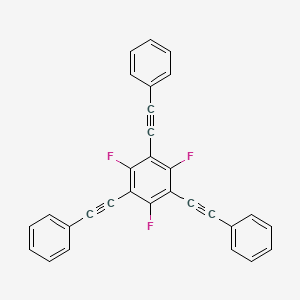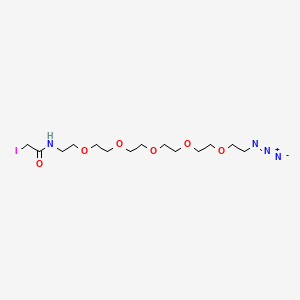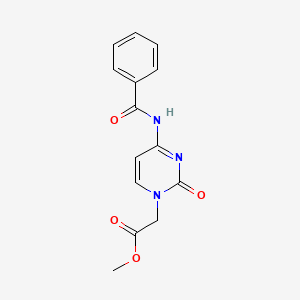
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate is a compound that belongs to the aziridine family, characterized by a three-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-ethylpropanoate with ethylamine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate aziridine ring, which is then ethoxylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Produces ring-opened products with various functional groups.
Oxidation: Forms oxaziridines or other oxidized derivatives.
Reduction: Yields amines or other reduced compounds.
科学的研究の応用
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Material Science: Explored for its use in the development of novel materials with unique properties.
作用機序
The mechanism of action of ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
類似化合物との比較
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Ethyl 2-amino-3-ethylaziridine-2-carboxylate: Similar in structure but with an amino group instead of an ethoxy group.
Uniqueness
The combination of these groups provides distinct chemical properties that can be leveraged in various synthetic and research contexts .
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-4-7-9(10-7,13-6-3)8(11)12-5-2/h7,10H,4-6H2,1-3H3 |
InChIキー |
YLPDTETYMLGHPZ-UHFFFAOYSA-N |
正規SMILES |
CCC1C(N1)(C(=O)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



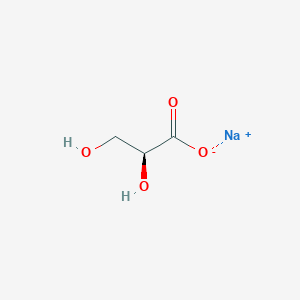
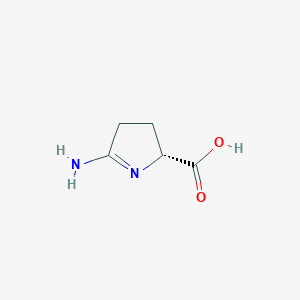

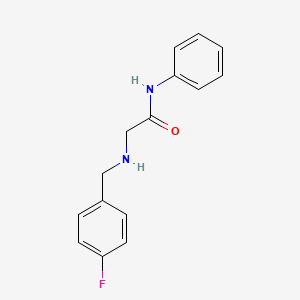
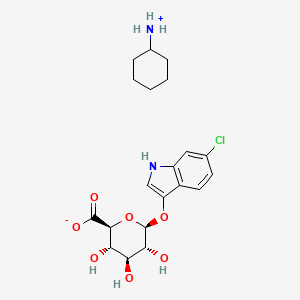
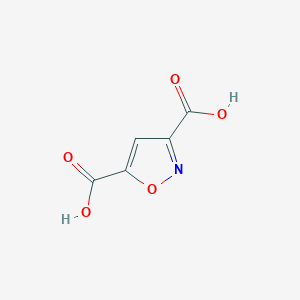
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
